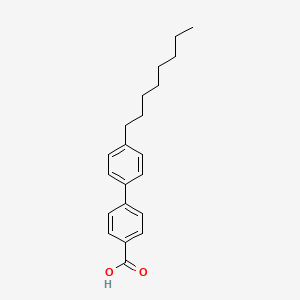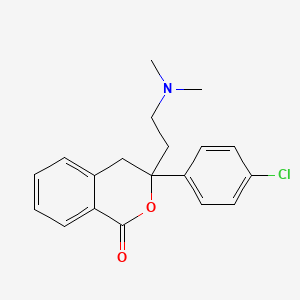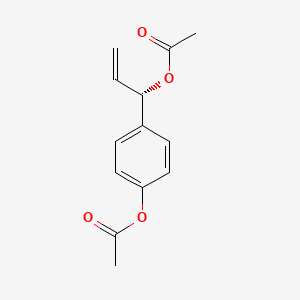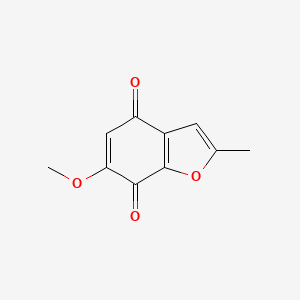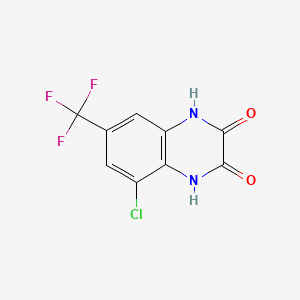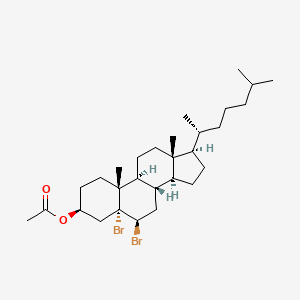
Amorolfine
描述
Amorolfine, also known as amorolfin, is a morpholine antifungal drug . It is commonly available in the form of a nail lacquer, containing 5% amorolfine hydrochloride as the active ingredient . It is used to treat onychomycosis (fungal infection of the toe- and fingernails) .
Synthesis Analysis
Amorolfine base is prepared by contacting a compound of formula (II) with a Friedel-Crafts catalyst, and then adding one equivalent of 2-halogeno-2-methylbutane . The reaction mixture obtained in step (i) is cooled to a temperature from −40° to −60° C. prior to step (ii) and the Friedel-Craft catalyst is selected from the group consisting of gallium chloride, antimony pentafluoride, molybdenum pentachloride, indium chloride, antimony pentachloride .Molecular Structure Analysis
The chemical formula of Amorolfine is C21H35NO . Its exact mass is 317.27 and its molecular weight is 317.510 .Chemical Reactions Analysis
Amorolfine is a tertiary amine derived from morpholine and available as a salt – hydrochloride . It is a synthetic drug which exhibits both fungistatic and fungicidal effects . It has a broad-spectrum antifungal activity, including dermatophytes, yeast, and dimorphic fungi .Physical And Chemical Properties Analysis
Amorolfine is a broad-based antifungal agent with fungicidal effects against most fungi, dermatophytes, and yeasts . It blocks ergosterol biosynthesis by interfering with delta 14 reduction and the delta 7-8 isomerisation .科学研究应用
Treatment of Onychomycosis
Amorolfine is commonly used in the treatment of mild to moderately severe onychomycosis . It is applied topically, and its efficacy has been evaluated in randomized, double-blind, placebo-controlled trials .
Percutaneous Absorption
Research has been conducted on the percutaneous absorption of Amorolfine. In one study, a single dose of 0.5 g of the 0.25% cream formulation was applied to the skin of healthy male volunteers. The results suggested that the mean percutaneous absorption of Amorolfine following topical application of the 0.25% cream formulation should not exceed 8–10% of the dose applied .
Transungual Delivery System
Amorolfine is available in a transungual delivery system. After application of the 5% lacquer, the solvent evaporates in 3–5 min, increasing the concentration of Amorolfine in the film to 27% at the nail surface .
Treatment Frequency and Efficacy
The frequency of treatment with Amorolfine can impact its efficacy. Complete cure was reported in 46% and 52% of patients receiving once- and twice-weekly treatment, respectively .
安全和危害
属性
IUPAC Name |
(2S,6R)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHLMHIZUIDKOO-AYHJJNSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046690 | |
| Record name | Amorolfine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amorolfine | |
CAS RN |
78613-35-1 | |
| Record name | Amorolfine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78613-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amorolfine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09056 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amorolfine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Amorolfine exert its antifungal activity?
A1: Amorolfine disrupts the biosynthesis of ergosterol, a vital component of fungal cell membranes. It inhibits two key enzymes in the ergosterol pathway: Δ14-reductase and Δ7-8 isomerase. []
Q2: What are the downstream consequences of Amorolfine's inhibition of ergosterol biosynthesis?
A2: This inhibition leads to the depletion of ergosterol and the accumulation of a sterol precursor called ignosterol in the fungal cell membrane. This disruption compromises membrane integrity and function, ultimately inhibiting fungal growth. [] Additionally, Amorolfine causes thickening of the fungal cell wall and abnormal chitin deposition, further contributing to its antifungal effects. [, ]
Q3: Does Amorolfine exhibit fungicidal or fungistatic activity?
A3: Amorolfine demonstrates both fungistatic and fungicidal properties in vitro, depending on the fungal species and concentration used. [, ]
Q4: What is the spectrum of antifungal activity of Amorolfine?
A4: Amorolfine exhibits a broad spectrum of activity against various fungi, including dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum), yeasts (e.g., Candida species), dimorphic fungi, and molds. [, ]
Q5: Are there any in vitro studies showing synergistic effects of Amorolfine with other antifungals?
A5: Yes, studies have demonstrated synergistic effects when Amorolfine is combined with other antifungals like terbinafine and itraconazole against dermatophytes, yeasts, and molds. [, , ]
Q6: Has the efficacy of Amorolfine in treating onychomycosis been evaluated in clinical trials?
A6: Yes, numerous clinical trials have investigated the efficacy of Amorolfine 5% nail lacquer in treating onychomycosis. Results indicate that it can achieve mycological and clinical cure in a significant proportion of patients, particularly those with mild to moderate infections. [, , , , ]
Q7: Are there advantages to combining Amorolfine nail lacquer with systemic antifungals for onychomycosis treatment?
A7: Yes, meta-analyses and systematic reviews suggest that combining Amorolfine 5% nail lacquer with oral antifungals like terbinafine or itraconazole can lead to higher complete clearance rates compared to systemic monotherapy, without increasing adverse events. []
Q8: Are there any strategies to improve the delivery and stability of Amorolfine?
A8: Researchers are exploring novel drug delivery systems, such as ethosomes and nanoemulgels, to enhance Amorolfine's penetration through the nail plate and improve its efficacy in treating onychomycosis. [, ] Additionally, the incorporation of penetration enhancers and optimization of formulation parameters can further enhance drug delivery and stability. []
Q9: Is there a risk of developing resistance to Amorolfine?
A9: While resistance to Amorolfine is relatively rare, studies have shown that Trichophyton rubrum can develop resistance under in vitro conditions, particularly when exposed to subinhibitory concentrations. [] Cross-resistance with other antifungals, such as terbinafine, has also been observed. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


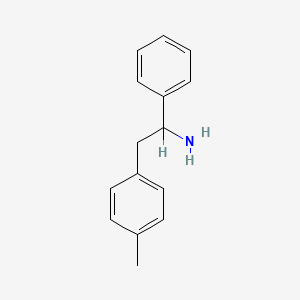
![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B1665388.png)
